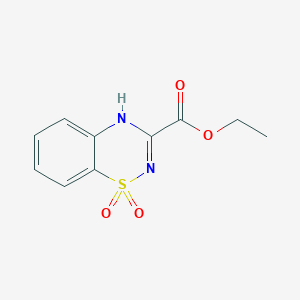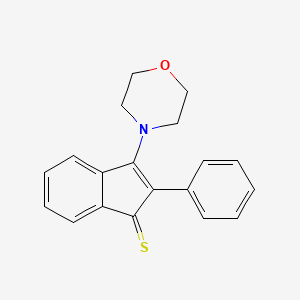
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thione Group: This step might involve the use of sulfurizing agents.
Attachment of the Morpholinyl and Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to thiol using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the indene core or attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene-1-thione, 2-phenyl-: Lacks the morpholinyl group.
1H-Indene-1-thione, 3-(4-piperidinyl)-2-phenyl-: Contains a piperidinyl group instead of morpholinyl.
1H-Indene-1-thione, 3-(4-morpholinyl)-2-methyl-: Has a methyl group instead of phenyl.
Propriétés
Numéro CAS |
60688-81-5 |
|---|---|
Formule moléculaire |
C19H17NOS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-morpholin-4-yl-2-phenylindene-1-thione |
InChI |
InChI=1S/C19H17NOS/c22-19-16-9-5-4-8-15(16)18(20-10-12-21-13-11-20)17(19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Clé InChI |
XEASTWGSKMGZSP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


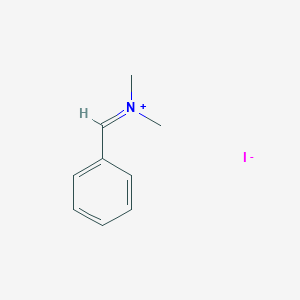
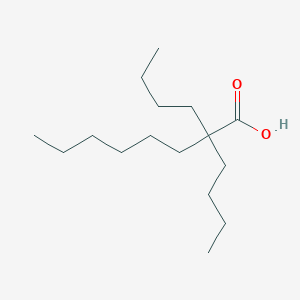

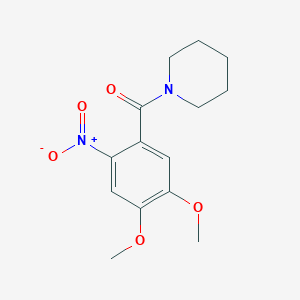
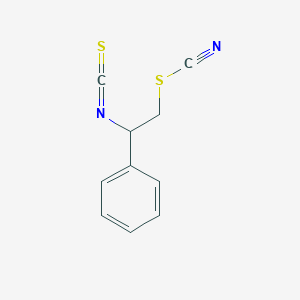
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
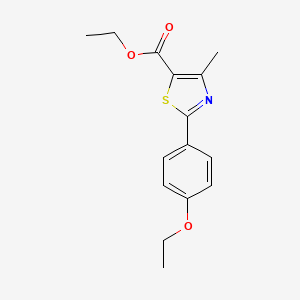
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
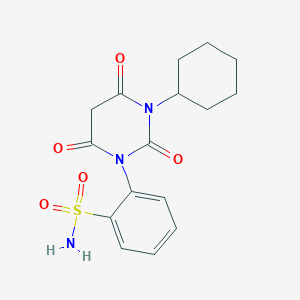
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
